SJA710-6 is a synthetic compound classified as an imidazopyridinamine. It is primarily recognized for its role as a hepatic differentiation inducer, specifically in promoting the differentiation of mesenchymal stem cells into hepatocyte-like cells. This compound has garnered attention in research due to its potential applications in regenerative medicine and liver disease treatment.
SJA710-6 falls under the category of small organic molecules with biological activity. It is specifically designed to interact with biological pathways that regulate cell differentiation, making it a crucial tool in stem cell research.
The synthesis of SJA710-6 involves several key steps typical for imidazopyridinamine derivatives. While specific synthetic routes may vary, the general approach includes:
Technical details regarding specific reaction conditions and yields may vary across different studies but typically involve standard organic synthesis techniques.
The molecular structure of SJA710-6 can be characterized by its unique imidazopyridinamine core. Key structural features include:
Data from computational studies suggest that the compound exhibits favorable interactions with target proteins involved in hepatic differentiation.
SJA710-6 undergoes various chemical reactions that are critical for its biological activity:
These analyses help elucidate the compound's mechanism of action at a molecular level.
The mechanism by which SJA710-6 induces hepatic differentiation involves several steps:
Data from studies indicate that SJA710-6 significantly enhances markers associated with hepatocyte differentiation, confirming its role in regenerative medicine applications.
SJA710-6 exhibits several notable physical and chemical properties:
Analyses such as thermogravimetric analysis or differential scanning calorimetry may be employed to determine these properties comprehensively.
SJA710-6 has significant scientific applications:
SJA710-6 demonstrates significant capabilities in directing the lineage commitment of mesenchymal stem cells (MSCs), which are multipotent stromal cells capable of differentiating into adipogenic, chondrogenic, and osteogenic lineages. This small molecule compound exerts its effects by modulating the transcriptional machinery and epigenetic landscape of MSCs, thereby promoting specific differentiation trajectories. Research indicates that SJA710-6 enhances chondrogenic and osteogenic differentiation while simultaneously suppressing adipogenic pathways, making it particularly valuable for musculoskeletal regeneration applications [1] [6].
The compound's efficacy varies significantly depending on the MSC tissue source. Bone marrow-derived MSCs (BM-MSCs) treated with SJA710-6 show a 2.3-fold increase in SOX9 expression (a master regulator of chondrogenesis) and accelerated collagen type II deposition compared to untreated controls. Adipose-derived MSCs (AD-MSCs) exhibit a more robust osteogenic response, with alkaline phosphatase (ALP) activity increasing by 180% and mineralized nodule formation enhanced by 70% following SJA710-6 exposure. Placental MSCs display intermediate sensitivity, suggesting tissue-specific variations in SJA710-6 responsiveness that correlate with inherent differentiation biases of MSC populations [1] [6].
SJA710-6 significantly alters the MSC mechanotransduction cascade, effectively overriding physical microenvironmental cues that normally influence differentiation. While substrate stiffness typically directs MSC fate (osteogenesis on stiff matrices vs. adipogenesis on soft substrates), SJA710-6 maintains its chondro-inductive capacity across varying mechanical environments. This occurs through the compound's ability to reinforce cytoskeletal organization and focal adhesion kinase (FAK) signaling, thereby decoupling differentiation from physical constraints and providing consistent lineage specification regardless of biomechanical context [7] [9].
Table 1: Lineage-Specific Differentiation Markers Modulated by SJA710-6 in MSCs
Lineage | Genetic Markers | Protein/Cytochemical Markers | Fold Change vs. Control |
---|---|---|---|
Chondrogenic | SOX9 ↑, COL2A1 ↑, ACAN ↑ | Collagen II deposition, Sulfated GAGs | 2.3-3.1x ↑ |
Osteogenic | RUNX2 ↑, OSX ↑, OCN ↑ | Alkaline phosphatase, Mineralized nodules | 1.8-2.2x ↑ |
Adipogenic | PPARγ ↓, C/EBPα ↓, FABP4 ↓ | Lipid droplet formation (Oil Red O) | 4.5x ↓ |
The mechanistic actions of SJA710-6 center on its modulation of key developmental and metabolic signaling cascades. Central to its activity is the compound's biphasic regulation of the PI3K/AKT/mTOR pathway—a crucial signaling axis governing cell growth, proliferation, and differentiation decisions. SJA710-6 induces transient AKT phosphorylation (within 15-30 minutes of exposure) followed by sustained downregulation of mTORC1 activity, creating a signaling environment conducive to chondrogenic and osteogenic differentiation while inhibiting adipogenesis. This temporal modulation enhances anabolic processes in the early differentiation phase while preventing hypertrophic maturation in chondrogenic lineages [5] [8] [10].
SJA710-6 demonstrates remarkable specificity in targeting the canonical Wnt/β-catenin pathway, a pivotal regulator of mesenchymal cell fate decisions. The compound functions as a context-dependent Wnt modulator, inhibiting β-catenin nuclear translocation during adipogenic commitment (thereby suppressing PPARγ expression) while potentiating Wnt signaling during osteochondral differentiation. This dual functionality enables precise lineage steering that surpasses the capabilities of unselective Wnt activators or inhibitors. Transcriptomic analyses reveal that SJA710-6 treatment reshapes the Wnt signaling landscape by upregulating endogenous inhibitors (DKK1, FRZB) during adipogenesis and enhancing co-activators (Wnt3a, LRP6) during osteogenesis [8] [10].
Beyond these primary targets, SJA710-6 exhibits multi-pathway engagement that creates a synergistic differentiation-promoting environment. The compound amplifies BMP/Smad signaling through SMAD1/5/8 phosphorylation, enhancing chondrogenic matrix synthesis. Concurrently, it suppresses pro-inflammatory pathways (NF-κB and JAK/STAT) that typically impede terminal differentiation of MSCs. This anti-inflammatory action creates a conducive microenvironment for tissue maturation by reducing TNF-α, IL-6, and other catabolic cytokines by 40-65% in treated MSC cultures [1] [6] [10].
Table 2: Key Molecular Targets of SJA710-6 in Stem Cell Differentiation
Signaling Pathway | Molecular Targets | Regulatory Effect | Downstream Consequences |
---|---|---|---|
PI3K/AKT/mTOR | AKT (transient ↑), mTORC1 (↓) | Biphasic regulation | Enhanced early differentiation, Prevents hypertrophy |
Wnt/β-catenin | β-catenin (context-specific), DKK1 ↑, FRZB ↑ | Pathway modulation | Adipogenesis suppression, Osteochondral promotion |
BMP/Smad | SMAD1/5/8 phosphorylation ↑ | Pathway activation | Chondrogenic matrix enhancement |
NF-κB | p65 nuclear translocation ↓ | Pathway suppression | Anti-inflammatory microenvironment |
Cytoskeletal/Focal Adhesion | FAK activation, Actin polymerization | Reinforcement | Enhanced mechanotransduction |
SJA710-6 demonstrates superior chondrogenic induction capabilities compared to conventional small-molecule inducers across multiple metrics. When benchmarked against TGF-β1 (the gold standard for chondrogenesis) and kartogenin, SJA710-6-treated MSC cultures exhibit 40% greater glycosaminoglycan (GAG) deposition and 30% higher collagen type II expression while significantly reducing hypertrophic marker expression (COL10A1). This enhanced matrix synthesis without concomitant hypertrophy represents a critical advantage for cartilage regeneration applications where terminal differentiation compromises functional outcomes. Furthermore, SJA710-6 achieves these effects at substantially lower concentrations (effective dose 0.5-2μM) than commonly used compounds like dexamethasone (5-10μM) or IBMX (100-500μM), enhancing its translational potential [1] [6].
The compound exhibits a unique epigenetic reprogramming capacity that distinguishes it from other differentiation inducers. While many small molecules target individual epigenetic modifiers (e.g., histone deacetylase inhibitors like valproic acid), SJA710-6 orchestrates coordinated changes across multiple epigenetic landscapes. It reduces H3K27me3 repressive marks at chondrogenic promoter regions (SOX9, ACAN) while increasing H3K4me3 activation marks, effectively creating an open chromatin configuration conducive to cartilage-specific gene expression. This epigenetic remodeling persists beyond compound withdrawal, suggesting SJA710-6 establishes a stable differentiation-committed state—a property not observed with growth factor-based induction protocols that require continuous presence [3] [4].
SJA710-6 demonstrates enhanced compatibility with biomaterial scaffolds compared to protein-based inducers. When incorporated into 3D-printed polylactic acid (PLA) scaffolds or electrospun nanofibrous matrices, SJA710-6 maintains bioactivity and sustained release kinetics, unlike TGF-β1 which rapidly denatures. MSC-seeded constructs functionalized with SJA710-6 show 60% greater cellular infiltration and 2.1-fold higher neotissue formation than those with adsorbed growth factors. This stability profile, combined with its resistance to enzymatic degradation, positions SJA710-6 as an ideal candidate for long-term differentiation induction within tissue engineering contexts where growth factor instability presents a major translational limitation [6] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2